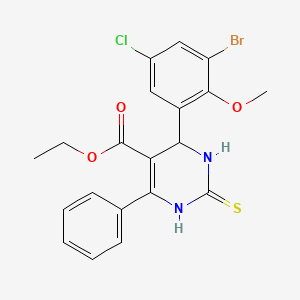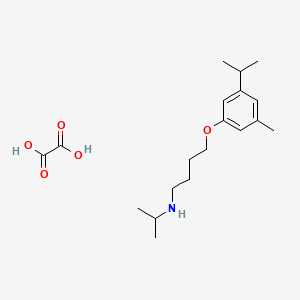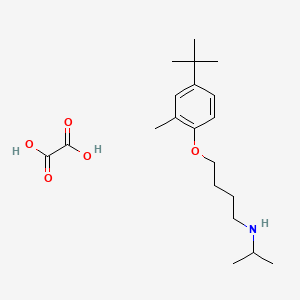![molecular formula C21H24N2O2 B3999809 3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one](/img/structure/B3999809.png)
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one
Descripción general
Descripción
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxy Group: The final step involves the attachment of the 2-butan-2-ylphenoxy group to the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Substitution: N-bromosuccinimide, thionyl chloride; reactions are performed under controlled conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one involves its interaction with molecular targets and pathways within cells. The compound is known to inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
3-Benzylquinazolin-4-one: Exhibits significant antimicrobial activity.
2-Methylquinazolin-4-one: Studied for its analgesic and anti-inflammatory effects.
Uniqueness
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one stands out due to its unique structural features, such as the presence of the 2-butan-2-ylphenoxy group. This structural modification enhances its biological activity and specificity compared to other quinazolinone derivatives .
Propiedades
IUPAC Name |
3-[3-(2-butan-2-ylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16(2)17-9-5-7-12-20(17)25-14-8-13-23-15-22-19-11-6-4-10-18(19)21(23)24/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMXCYLOWDBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-6-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B3999734.png)

![4-[2-(4-Chlorophenyl)sulfanylethyl]morpholine;oxalic acid](/img/structure/B3999737.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3999741.png)
![2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide](/img/structure/B3999755.png)
![propan-2-yl (2Z)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3999777.png)

![8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B3999781.png)
![4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3999790.png)
amine oxalate](/img/structure/B3999792.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999800.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B3999821.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999826.png)
